4-[5-({[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-YL]pyridine
Overview
Description
4-[5-({[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-YL]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including a methoxyphenyl group, an oxadiazole ring, a triazole ring, and a pyridine ring
Scientific Research Applications
4-[5-({[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-YL]pyridine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development. It can be used as a scaffold for designing new pharmaceuticals with antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its electronic properties.
Organic Synthesis: The compound serves as a versatile building block for the synthesis of more complex molecules. Its multiple functional groups allow for various chemical modifications, making it useful in synthetic organic chemistry.
Preparation Methods
The synthesis of 4-[5-({[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-YL]pyridine involves multiple steps, each requiring specific reagents and conditions. One common synthetic route starts with the preparation of the 4-methoxyphenyl-1,2,4-oxadiazole intermediate. This intermediate is then reacted with a suitable sulfanyl reagent to introduce the sulfanyl group. The next step involves the formation of the triazole ring through a cyclization reaction. Finally, the pyridine ring is introduced through a coupling reaction with a pyridine derivative. The overall process requires careful control of reaction conditions, including temperature, solvent, and catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
4-[5-({[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-YL]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the oxadiazole or triazole rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. For example, the methoxy group can be replaced with other substituents using appropriate reagents.
Coupling Reactions: The pyridine ring can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.
Mechanism of Action
The mechanism of action of 4-[5-({[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-YL]pyridine depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound’s multiple functional groups allow it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its overall mechanism of action.
Comparison with Similar Compounds
4-[5-({[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-YL]pyridine can be compared with other similar compounds, such as:
4- (4-Methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol: This compound also contains a methoxyphenyl group and a heterocyclic ring, but differs in its overall structure and functional groups.
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound shares the methoxyphenyl group but has a different heterocyclic framework.
(4-Methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-Oxadiazoles: These compounds contain the oxadiazole ring but differ in their substituents and overall structure.
The uniqueness of this compound lies in its combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-5-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2S/c1-24-17(13-7-9-19-10-8-13)21-22-18(24)27-11-15-20-16(23-26-15)12-3-5-14(25-2)6-4-12/h3-10H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNTVVWDKFNQBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=NC(=NO2)C3=CC=C(C=C3)OC)C4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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